Ruxolitinib

Overview

Description

Ruxolitinib is a medication primarily used for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease . It is a Janus kinase inhibitor that targets the Janus kinase 1 and Janus kinase 2 enzymes, which are involved in the signaling pathways that regulate blood cell production and immune function .

Preparation Methods

The synthesis of ruxolitinib involves several steps, including the chemical resolution of D-(+)-dibenzoyltartaric acid and asymmetric hydrogenation . An improved process for the preparation of this compound phosphate has been developed, which includes the use of novel intermediate compounds . Industrial production methods typically involve the use of solvents and reagents under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

Ruxolitinib is primarily metabolized via oxidative reactions mediated by hepatic cytochrome P450 enzymes:

-

Excretion : Over 96% of metabolites are renally eliminated, with <1% excreted as unchanged this compound .

-

Impact of CYP3A4 Inducers/Inhibitors :

Degradation Products and Stability

This compound exhibits pH-dependent solubility and stability:

Thermal and Oxidative Degradation

Solution Stability

| Formulation | Storage Condition | Stability Duration |

|---|---|---|

| 5 mg/mL oral solution (pH-adjusted) | 25°C/60% RH | 12 months |

| Clinical batches (BO containers) | 5°C/RH | 12 months |

Stereochemical Reactivity

This compound contains a chiral center (R-enantiomer) critical for activity:

-

R-enantiomer : IC50 = 0.40 nM for JAK1/2 inhibition.

-

Metabolite stereoisomers : M16 and M27 are 3-hydroxylation products with retained but reduced activity .

Drug-Drug Interaction Potential

This compound’s metabolism influences interactions with:

Key Research Findings

-

Metabolite Contribution : Active metabolites account for 13–17% of total pharmacological activity under normal conditions and 31% with CYP3A4 induction .

-

Ex Vivo PD : this compound inhibits IL-6-stimulated STAT3 phosphorylation with IC50 = 254 nM .

-

Thermal Degradation : Minimal under standard storage but accelerates at >30°C .

Scientific Research Applications

Treatment of Myelofibrosis

Ruxolitinib was first approved for the treatment of myelofibrosis, a type of bone marrow cancer characterized by the proliferation of abnormal blood cells. The pivotal COMFORT studies demonstrated that this compound significantly reduced spleen volume and improved symptoms compared to placebo and best available therapy.

| Study | Spleen Volume Reduction | Symptom Improvement | Survival Benefit |

|---|---|---|---|

| COMFORT-I | 28% at 48 weeks | Significant improvement in MF-related symptoms | Prolonged overall survival |

| COMFORT-II | 41.9% response rate vs. 0.7% placebo | Durable symptom relief | Associated with survival benefits |

The COMFORT-II trial showed that patients receiving this compound experienced rapid and durable reductions in splenomegaly and improved quality of life measures compared to those on best available therapy .

Polycythemia Vera

This compound is also indicated for patients with polycythemia vera who are resistant to or intolerant of hydroxyurea. The RESPONSE-2 trial established its efficacy in this population, demonstrating significant symptom control compared to standard therapies.

| Trial | Response Rate | Control Group Response Rate |

|---|---|---|

| RESPONSE-2 | 70% achieved ≥50% reduction in symptoms | Lower response rates with standard care |

The RELIEF trial further assessed this compound's effectiveness in patients previously stabilized on hydroxyurea, showing promising trends in symptom management .

Efficacy in Combination Therapies

Recent studies have explored the use of this compound in combination with other treatments to enhance therapeutic outcomes. For instance, combining this compound with low-dose pegylated interferon-α2 showed improved hematologic parameters and reduced symptom burden in patients with polycythemia vera .

Topical Formulation for Atopic Dermatitis

A novel application of this compound is its use as a topical cream for atopic dermatitis. Clinical trials have demonstrated that a 1.5% formulation provides significant anti-inflammatory effects and itch relief among adolescents:

| Efficacy Measure | This compound Cream (1.5%) | Vehicle |

|---|---|---|

| IGA Treatment Success | 50.6% | 14.0% |

| EASI-75 Improvement | 60.9% | 34.9% |

The long-term safety profile was favorable, with minimal adverse events reported during extended use .

Sustained-Release Formulation

To improve patient compliance and reduce side effects associated with peak drug concentrations, a sustained-release formulation of this compound has been developed. Early phase studies indicated that this formulation maintains stable blood cell counts while providing effective symptom control in patients with myelofibrosis .

Mechanism of Action

Ruxolitinib exerts its effects by inhibiting the Janus kinase 1 and Janus kinase 2 enzymes, which are involved in the signaling pathways that regulate blood cell production and immune function . By blocking these enzymes, this compound prevents the dysregulated cell signaling pathways that lead to abnormal blood cell proliferation and inflammation . This inhibition reduces the levels of pro-inflammatory cytokines and induces apoptosis of malignant cells .

Comparison with Similar Compounds

Ruxolitinib is often compared with other Janus kinase inhibitors, such as momelotinib and pacritinib . While all three compounds inhibit Janus kinase 1 and Janus kinase 2, this compound is unique in its ability to relieve constitutional symptoms and reduce splenomegaly in patients with myelofibrosis and polycythemia vera . Momelotinib and pacritinib have shown promise in clinical trials, but this compound remains the first and only Janus kinase inhibitor approved by the United States Food and Drug Administration for these indications .

Biological Activity

Ruxolitinib is a selective inhibitor of Janus Kinase (JAK) 1 and 2, primarily used in the treatment of myelofibrosis and polycythemia vera. Its biological activity is characterized by its ability to modulate immune responses and inflammatory processes through the inhibition of the JAK/STAT signaling pathway. This article delves into the pharmacokinetics, mechanisms of action, clinical efficacy, and case studies highlighting its biological activity.

Absorption and Distribution

This compound is well absorbed with approximately 95% bioavailability . It exhibits a two-compartment pharmacokinetic model with a significant volume of distribution that varies by sex, likely due to differences in body weight. The drug is highly protein-bound (97% to albumin) and primarily metabolized in the liver via the CYP3A4 enzyme, with renal excretion being the main route for its metabolites .

Metabolism

The metabolism of this compound results in several active metabolites that contribute to its pharmacological effects. Studies indicate that these metabolites account for 13-31% of this compound's activity depending on the presence of CYP3A4 inducers like rifampicin .

Elimination

The elimination half-life of this compound averages around 3 hours , but this can be affected by hepatic and renal function, necessitating dose adjustments in patients with compromised organ function .

This compound exerts its effects primarily through the inhibition of JAK1 and JAK2, which are critical components in the signaling pathways for various cytokines involved in immune response and hematopoiesis.

Immunomodulatory Effects

- Inhibition of Cytokine Signaling : this compound blocks IL-2 and IL-15 mediated pathways, leading to impaired activation and function of Natural Killer (NK) cells. This effect is reversible upon discontinuation of the drug .

- Reduction in Inflammatory Cytokines : Clinical studies have shown that this compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in myeloproliferative disorders .

Case Studies

- Myelofibrosis Treatment : In a Phase II study involving patients with myelofibrosis, this compound demonstrated a marked reduction in spleen size and improvement in symptoms related to the disease. Patients showed significant reductions in JAK/STAT signaling pathway activity as evidenced by decreased levels of phosphorylated STAT3 after treatment .

- Polycythemia Vera : The MAJIC-PV study indicated that this compound outperformed best available therapy in terms of complete response rates and event-free survival (EFS) among patients with polycythemia vera .

Efficacy Data

A comprehensive analysis across various studies reveals:

| Study Type | Condition | Key Findings |

|---|---|---|

| Phase II Trials | Myelofibrosis | Significant reduction in spleen size (p < 0.001) |

| Clinical Trials | Polycythemia Vera | Superior complete response rates compared to controls |

| Mechanistic Studies | Immune Modulation | Impairment of NK cell function (p < 0.05) |

Safety Profile

This compound's safety profile includes common adverse effects such as thrombocytopenia, anemia, and increased risk of infections due to immunosuppression. Monitoring for these effects is crucial during treatment .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie ruxolitinib’s efficacy in JAK-STAT-driven disorders?

this compound inhibits JAK1 and JAK2 kinases, suppressing proinflammatory signaling (e.g., IFN-γ, IL-6) and reducing cell proliferation. In HLH, it downregulates genes regulating inflammation and metabolism (e.g., mTOR pathways) . For myeloproliferative neoplasms (MPNs), it reduces splenomegaly and cytokine-driven symptoms by blocking aberrant JAK2 signaling .

Q. How does this compound compare to etoposide in treating HLH?

Etoposide, a chemotherapy agent, targets rapidly dividing cells but lacks specificity for inflammatory pathways. This compound’s dual JAK1/2 inhibition directly modulates immune dysregulation, showing superior gene expression modulation in preclinical HLH models. Clinical trials are ongoing to validate these mechanistic advantages .

Q. What biomarkers are validated for assessing this compound response in chronic graft-versus-host disease (cGvHD)?

The JAK2 p.V617F allele burden reduction (≥50%) correlates with hematologic response in polycythemia vera (PV), though its link to clinical outcomes remains unclear . For cGvHD, overall response rate (ORR) at 6 months and glucocorticoid-sparing effects are primary endpoints, analyzed via non-parametric matched pairs (Wilcoxon signed-rank test) .

Advanced Research Questions

Q. How can crossover bias in long-term survival studies (e.g., COMFORT trials) be methodologically addressed?

Use Rank Preserving Structural Failure Time (RPSFT) models to adjust for crossover effects. In COMFORT-I/II, RPSFT analysis corrected survival estimates, revealing a hazard ratio of 0.29 for this compound vs. controls, underscoring its underestimated survival benefit due to crossover . Stratified Cox models with time-dependent covariates are also recommended.

Q. What experimental designs isolate this compound-specific effects in cGvHD studies with concurrent immunosuppressants?

Retrospective case series (e.g., 41 patients in a single-center study ) should employ propensity score matching to control for covariates like prior therapy lines and steroid doses. For prospective trials, use factorial designs to test this compound ± additional agents, with response assessed via NIH Consensus Criteria and toxicity graded by CTCAE .

Q. How can preclinical models optimize the study of this compound’s anti-aging effects (e.g., bone loss)?

In aged murine models (e.g., 22-month C57BL/6 mice), administer this compound (10–50 mg/kg/day) for 8 weeks and quantify senescence-associated secretory phenotype (SASP) markers (e.g., IL-6, p16INK4a) via μCT and histomorphometry. Compare bone microarchitecture changes between treated and vehicle groups .

Q. What methodologies resolve discrepancies between JAK2 allele burden reduction and clinical outcomes in PV?

Conduct longitudinal studies with paired endpoints: (1) allele burden (quantitative PCR or NGS) and (2) clinical metrics (spleen volume, thrombosis rates). In RESPONSE trials, 33% of this compound-treated PV patients achieved partial molecular response, but survival benefits required ≥4 years of therapy .

Q. How do pharmacokinetic (PK) variations influence toxicity in organ-specific GvHD?

Use population PK (popPK) modeling to identify covariates (e.g., hepatic impairment, drug interactions). In aGvHD, liver involvement reduces this compound clearance by 30%, necessitating dose adjustments. Therapeutic drug monitoring (TDM) is critical in gastrointestinal GvHD, where subtherapeutic exposure correlates with poor response .

Q. Data Contradiction Analysis

Q. Why do some studies report no association between this compound dose and cGvHD response?

Retrospective analyses (e.g., 48-patient cohort ) found no dose-response correlation, likely due to heterogeneous prior therapies and steroid tapering protocols. Contrastingly, REACH3 trial data show higher ORR with 10 mg BID dosing. Mitigate this by standardizing dose escalation protocols and stratifying by prior treatment lines.

Q. How do conflicting survival outcomes in COMFORT trials inform future trial design?

While COMFORT-I showed a 3-year survival advantage (hazard ratio 0.65), crossover confounded results. Use intent-to-treat (ITT) analysis with pre-specified sensitivity adjustments (e.g., inverse probability of censoring weighting) to account for crossover .

Methodological Recommendations

- For PK/PD studies: Integrate real-world therapeutic drug monitoring with popPK models .

- In MPN trials: Pair JAK2 allele burden with symptom burden scores (MPN-SAF TSS) .

- For combination therapies: Use adaptive trial designs (e.g., REFINE trial’s navitoclax + this compound) to assess synergy and resistance mechanisms .

Properties

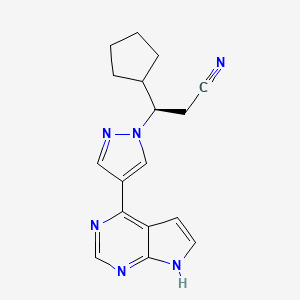

IUPAC Name |

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240930 | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers across a pH of 1-8 | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS No. |

941678-49-5 | |

| Record name | Ruxolitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941678-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUXOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.